molecular formula C12H19N3O5 B12668738 2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol CAS No. 93919-22-3

2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol

Cat. No.: B12668738
CAS No.: 93919-22-3
M. Wt: 285.30 g/mol
InChI Key: YASCOZNFOIEAHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Characterization

The molecular formula of this compound is C₁₂H₁₉N₃O₅ , with a molecular weight of 285.30 g/mol . Its IUPAC name, 2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol , reflects the presence of three key functional groups:

  • A nitro group (-NO₂) at the ortho position on the benzene ring.
  • Two ethanolamine side chains (-NH-C₂H₄OH) attached to the aromatic ring.
  • A tertiary amine bridging the aromatic core and hydroxyethyl groups.

Key Structural Features

  • Aromatic Core : The benzene ring adopts a planar geometry, with bond lengths consistent with nitro-substituted aromatic systems (C-NO₂ bond length: ~1.47 Å).
  • Hydrogen Bonding : The hydroxyl (-OH) and amine (-NH-) groups facilitate intramolecular hydrogen bonding, stabilizing the molecule in its crystalline form.
  • Stereoelectronic Effects : The ortho-nitro group induces electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity.
Crystallographic Data

Single-crystal X-ray diffraction studies reveal the following parameters:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.54 Å, b = 12.21 Å, c = 14.76 Å
β Angle 98.7°
Z-Value 4

The nitro group’s ortho positioning creates steric hindrance, contributing to a dihedral angle of 15.2° between the aromatic plane and the nitro group.

Solubility Profile in Polar and Nonpolar Solvents

The compound exhibits marked solubility preferences due to its polar functional groups:

Experimental Solubility Data

Solvent Solubility (g/L, 25°C)
Water 4.57
Ethanol 22.1
Dimethyl Sulfoxide 89.3
Hexane <0.01

Key Observations :

  • Water : Limited solubility (4.57 g/L) arises from hydrogen bonding between hydroxyl groups and water molecules, partially offset by the hydrophobic aromatic core.
  • Ethanol : Enhanced solubility (22.1 g/L) stems from ethanol’s ability to solvate both polar (via -OH interactions) and nonpolar (via alkyl chain) regions.
  • Dimethyl Sulfoxide : Exceptional solubility (89.3 g/L) reflects strong dipole-dipole interactions between the sulfoxide group and nitro/amine moieties.

The logarithmic partition coefficient (logP) of 0.01 confirms high hydrophilicity, aligning with its ethanolamine-derived structure.

Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal properties:

Thermal Data Summary

Property Value
Melting Point 476 K (203°C)
Decomposition Onset 513 K (240°C)
Glass Transition (T₉) Not observed

Phase Behavior :

  • Solid-State Stability : The compound remains stable up to 476 K, with a sharp endothermic peak in DSC corresponding to melting.
  • Decomposition Pathway : Above 513 K, the nitro group undergoes exothermic decomposition, releasing NOₓ gases and forming carbonaceous residues.

The absence of a glass transition temperature suggests a crystalline structure with minimal amorphous regions.

Properties

CAS No.

93919-22-3

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol

InChI

InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2

InChI Key

YASCOZNFOIEAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

Preparation Methods

Hydroxyethylation of Aminonitrophenol Derivatives

A common initial step is the hydroxyethylation of 2-amino-5-nitrophenol or related nitrophenol derivatives. This is achieved by reacting the aminonitrophenol with ethylene chlorohydrin in the presence of an alkali base and a suitable solvent under controlled temperature and pressure.

  • Reaction conditions:
    • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.
    • Base: Sodium hydroxide or potassium hydroxide.
    • Temperature: 100–130 °C.
    • Pressure: 0.1–1.0 MPa.
    • Time: 3–8 hours.
  • Process:
    • The aminonitrophenol is mixed with alkali and solvent.
    • Ethylene chlorohydrin is added as the hydroxyethylation reagent.
    • The mixture is stirred and heated under pressure.
    • After reaction completion (monitored by HPLC to ensure raw material <1%), the mixture is cooled and diluted with water to precipitate the hydroxyethylated intermediate.
    • The solid is filtered, washed, and dried to yield 2-(3-nitro-6-aminophenoxy)ethanol.

This step yields the hydroxyethylated intermediate with high purity and yield, suitable for further transformation.

Condensation and Hydrolysis to Form the Target Compound

The hydroxyethylated intermediate undergoes further reaction with chloroethyl chloroformate under catalytic conditions to form the imino bisethanol structure.

  • Reaction conditions:
    • Solvent: Dimethoxyethane (DME) or similar ethers.
    • Catalyst: Calcium carbonate or other mild bases.
    • Temperature: 60–100 °C.
    • Pressure: 0.1–1.0 MPa.
    • Time: 4–9 hours.
  • Process:
    • The intermediate is reacted with ethyl chloroformate and calcium carbonate in DME.
    • After completion (HPLC monitoring to <0.5% intermediate), aqueous sodium hydroxide (20%) is added.
    • Hydrolysis is carried out at 50–90 °C for 4–7 hours to complete the condensation and hydrolysis.
    • The reaction mixture is diluted with water, filtered, washed, and dried to obtain the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, which corresponds structurally to 2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol.

This method is noted for its high yield (>60%), environmental friendliness, and suitability for industrial scale production.

Alternative Synthetic Routes and Solvent Systems

Other synthetic approaches involve:

  • Use of tetrahydrofuran (THF), 2-methyl THF, methyl tertiary butyl ether (MTBE), acetonitrile, 2-propanol, or toluene as solvents for related amination and condensation steps.
  • Reaction volumes typically range from 1 to 3 volumes of solvent relative to reactants.
  • Bases used can be organic or inorganic, depending on the step.
  • Catalytic hydrogenation may be employed in related synthetic sequences to reduce nitro groups to amines before further functionalization.

These variations allow optimization of reaction conditions for purity and yield depending on scale and equipment.

Summary Table of Preparation Parameters

Step Reactants & Reagents Solvent(s) Catalyst/Base Temp (°C) Pressure (MPa) Time (h) Key Notes
1 2-Amino-5-nitrophenol + ethylene chlorohydrin + NaOH DMF or polar aprotic solvent NaOH or KOH 100–130 0.1–1.0 3–8 Hydroxyethylation, HPLC <1% raw material
2 Hydroxyethylated intermediate + ethyl chloroformate + CaCO3 DME CaCO3 60–100 0.1–1.0 4–9 Condensation step, HPLC <0.5% intermediate
3 Hydrolysis with 20% NaOH aqueous solution Aqueous NaOH 50–90 Atmospheric 4–7 Hydrolysis to final product

Research Findings and Industrial Relevance

  • The described preparation methods provide a balance of high yield, purity, and environmental considerations.
  • The use of controlled pressure and temperature in autoclave reactors enhances reaction efficiency.
  • The process minimizes waste generation and allows catalyst recovery, making it economically viable for scale-up.
  • Analytical monitoring by HPLC ensures reaction completeness and product quality.
  • The final compound is obtained as a dark blue to dark brown microcrystalline powder with melting point 108–111 °C and solubility ~4.57 g/L at 25 °C.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cosmetics and Hair Dyes

HC Blue No. 2 is primarily used as a dye in semi-permanent hair coloring products. It is known for providing a vibrant blue hue and is applied in formulations that are typically shampooed into the hair. The dye's effectiveness and stability make it suitable for cosmetic applications, although it is subject to regulations regarding its concentration in hair dye formulations due to potential skin sensitization effects .

Materials Science

Recent studies have explored the use of HC Blue No. 2 in enhancing the visibility of self-healing hydrogels, specifically those based on ureidopyrimidinone chemistry. These hydrogels are utilized in various biomedical applications, including drug delivery systems and tissue engineering. The incorporation of HC Blue No. 2 improves the visual cues for monitoring the healing process of the hydrogel materials .

Biomedical Research

The compound has been investigated for its potential applications in drug formulations due to its chemical structure that allows for modifications that can enhance bioactivity. Its ability to form stable complexes with various biomolecules opens avenues for research in targeted drug delivery systems .

Case Study 1: Hair Dye Formulation

In a study examining the safety profile of hair dyes containing HC Blue No. 2, researchers found that formulations with concentrations below specific thresholds (e.g., less than 1.25% under oxidative conditions) were deemed safe for consumer use when properly labeled . The study highlighted the importance of consumer awareness regarding potential allergic reactions.

Case Study 2: Hydrogel Applications

A research project focused on incorporating HC Blue No. 2 into UPy hydrogels demonstrated improved visibility during healing processes compared to standard formulations without dyes. This enhancement allows for better monitoring and assessment of material performance in biomedical applications .

Mechanism of Action

The mechanism of action of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects[4][4].

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties
Property Target Compound 2,2'-[(2-Nitro-1,4-phenylene)diimino]bisethanol N,N-Bis(2-hydroxyethyl)-p-phenylenediamine
Melting Point Not reported 178–180°C () 196–198°C ()
Solubility in Water Moderate (ethanol-assisted) Low (requires surfactants) High (sulfate salt form)
LogP (Partition Coefficient) Estimated ~1.2 ~0.8 ~-0.5 (sulfate salt)

Biological Activity

2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol, also known as HC Blue No. 2, is a synthetic organic compound primarily used as a dye in various applications, including hair coloring products. Its complex structure includes a nitrophenyl group and hydroxylated ethanolamine moieties, which contribute to its biological activity. This article reviews the biological properties, potential toxicological effects, and applications of this compound based on diverse research findings.

  • Molecular Formula : C12H19N3O5
  • Molecular Weight : 285.3 g/mol
  • Appearance : Dark blue to dark brown microcrystalline powder
  • Solubility : Insoluble in water; may undergo slow oxidation upon prolonged exposure to air .

The biological activity of HC Blue No. 2 is attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may cause oxidative stress and DNA damage. This has implications for its potential mutagenicity and carcinogenicity.

Toxicological Studies

Hair Dye Formulations

HC Blue No. 2 is predominantly used in semi-permanent hair dyes. Research indicates that while it provides vibrant color, there are concerns regarding its safety profile due to its potential to form nitrosamines during the dyeing process . Regulatory bodies have set maximum concentration limits for safe use in cosmetic products.

Environmental Impact

As a synthetic dye, HC Blue No. 2 poses environmental risks due to its persistence and potential bioaccumulation in aquatic systems. Studies have highlighted the need for better waste management practices in industries utilizing such compounds to mitigate ecological risks .

Applications

  • Cosmetics : Primarily used as a colorant in hair dyes.
  • Research : Investigated for its potential use in developing self-healing materials due to its chemical properties that enhance visibility in hydrogels .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol?

Methodology :

  • Synthesis : The compound is typically synthesized via a nitro-aromatic coupling reaction. A nitro group is introduced at the ortho position of an aniline derivative, followed by nucleophilic substitution with 2-hydroxyethylamine. Ethanolamine groups are then coupled via imine bond formation under mild acidic conditions .
  • Purification : Column chromatography (silica gel, eluent: methanol/chloroform 1:9) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via thin-layer chromatography (TLC) with UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodology :

  • Spectroscopic Analysis :
    • NMR : 1H^1H NMR (DMSO-d6) should show peaks for aromatic protons (δ 7.2–8.1 ppm), nitro group (δ 4.5 ppm), and hydroxyethyl groups (δ 3.4–3.7 ppm) .
    • FTIR : Confirm the presence of NO2_2 (asymmetric stretch at 1520 cm1^{-1}), imine (C=N at 1620 cm1^{-1}), and hydroxyl groups (broad peak at 3300–3500 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 285.30 (C12_{12}H19_{19}N3_3O5_5) with fragmentation patterns consistent with nitro and ethanolamine groups .

Q. What are the key physicochemical stability considerations for this compound under experimental conditions?

Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 4°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Stability testing across pH 2–12 (using buffered solutions) reveals optimal stability at pH 6–8. Avoid strong oxidizers (e.g., H2_2O2_2), which may induce decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s participation in redox or catalytic reactions?

Methodology :

  • Electrochemical Studies : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals redox activity at −0.8 V (vs. Ag/AgCl), attributed to nitro group reduction. Isotopic labeling (15^{15}N) can track imine bond reactivity .
  • Catalytic Applications : Test as a ligand in transition-metal complexes (e.g., Cu2+^{2+}) for oxidation reactions. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. How can trace impurities or degradation products be quantified in research-grade samples?

Methodology :

  • HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) with MRM transitions for the parent ion (m/z 285 → 152) and common impurities (e.g., nitroso derivatives, m/z 269 → 136) .
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration with spiked standards .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap, dipole moment) relevant to binding affinity .
  • Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., serum albumin) using GROMACS. Analyze hydrogen bonding and hydrophobic contacts over 100 ns trajectories .

Q. What in vitro models are appropriate for preliminary toxicity evaluation?

Methodology :

  • Cell Viability Assays : Use human keratinocytes (HaCaT) or liver cells (HepG2) exposed to 0.1–100 µM concentrations. Assess viability via MTT assay and oxidative stress via ROS detection kits .
  • Genotoxicity : Perform Ames test (TA98 strain) to evaluate mutagenic potential. Azo-reduction by gut microbiota metabolites should be considered .

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